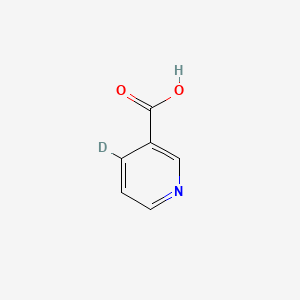
Nicotinic Acid-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic Acid-d1 is a labeled form of Nicotinic Acid, also known as Niacin . It is an organic compound and a vitamer of vitamin B3, an essential human nutrient . It is produced by plants and animals from the amino acid tryptophan . The molecular formula of this compound is C6H4DNO2, and its molecular weight is 124.12 .
Synthesis Analysis
Nicotinic acid derivatives have been synthesized in various studies . One study describes the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl) nicotinic acid . Another study discusses the preparation of required nicotinic acid substitutes involving nicotinic acid esterification .Molecular Structure Analysis
The molecular structure of this compound is similar to that of Nicotinic Acid, with one of the hydrogen atoms replaced by deuterium .Chemical Reactions Analysis
This compound, like Nicotinic Acid, can participate in various chemical reactions. For instance, it has been used as an additive in the preparation of an optimized electrolyte for aqueous zinc ion batteries . In this context, Nicotinic Acid not only replaces the water coordinated with Zn2+ to regulate the solvation structure but also adsorbs on the zinc metal surface to reduce interface impedance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are expected to be similar to those of Nicotinic Acid. Nicotinic Acid appears as white, translucent crystals with a density of 1.473 g cm−3 . It has a melting point of 237 °C and is soluble in water .Applications De Recherche Scientifique
Receptor Identification and Mechanism of Action
- Nicotinic acid is recognized for its role in treating dyslipidemia, influencing cardiovascular risk factors, and normalizing high-density lipoprotein levels. The G protein-coupled receptor HM74 has been identified as a low-affinity receptor for nicotinic acid, while HM74A acts as a high-affinity receptor. This discovery aids in understanding nicotinic acid's action and could lead to the development of more effective dyslipidemia drugs (Wise et al., 2003).
Interaction with TRPV1 Receptor
- Nicotinic acid may cause cutaneous vasodilation, commonly known as flushing, by activating the capsaicin receptor TRPV1. This interaction offers a potential pathway to address this side effect and improve treatment compliance (Ma et al., 2014).
Anti-lipolytic Effects
- Nicotinic acid's primary action is to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase, mediated through the orphan G-protein-coupled receptor PUMA-G/HM74. This receptor's role in the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo has been demonstrated, enhancing the understanding of its use in dyslipidemia treatment (Tunaru et al., 2003).
Prostaglandin D2 Secretion in Macrophages
- Nicotinic acid induces prostaglandin D2 secretion in human macrophages, but not in monocytes or endothelial cells. This suggests that macrophages play a significant role in mediating the niacin flush, contributing to a better understanding of this side effect (Meyers et al., 2007).
Activation of GPER-mediated Signalling
- Nicotinic acid and nicotinamide are found to activate GPER-mediated signaling in breast cancer cells and cancer-associated fibroblasts. This finding reveals a new mechanism of action for these molecules and supports the exploration of their potential in treating various conditions (Santolla et al., 2014).
Mécanisme D'action
Orientations Futures
Nicotinic Acid and its derivatives have potential applications in various fields. For instance, they have been used to enhance the performance of aqueous zinc ion batteries . There is also ongoing research into the use of Nicotinic Acid and its derivatives in cancer treatment . These areas could potentially benefit from the use of Nicotinic Acid-d1 in future studies.
Propriétés
IUPAC Name |
4-deuteriopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-VMNATFBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=NC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676065 |
Source


|
| Record name | (4-~2~H)Pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116975-14-5 |
Source


|
| Record name | (4-~2~H)Pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)


![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate](/img/structure/B564918.png)
![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)
![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)




